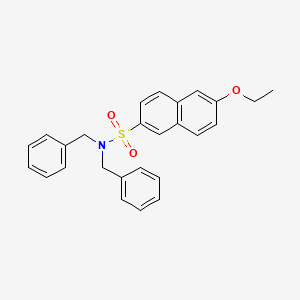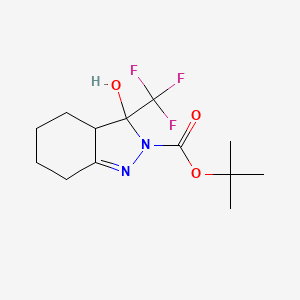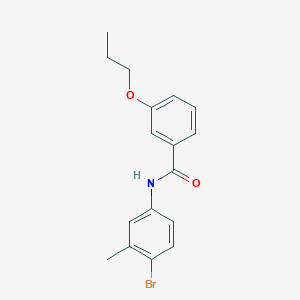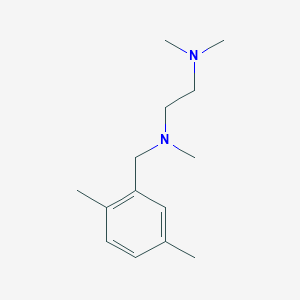![molecular formula C20H18ClNO2 B5131941 N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide, also known as Triclabendazole, is a chemical compound that is widely used in scientific research applications. It is a benzimidazole anthelmintic drug that is used to treat parasitic infections in animals. Triclabendazole has been found to be effective against a wide range of parasites, including Fasciola hepatica, a liver fluke that infects livestock and humans.
Mecanismo De Acción
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole works by inhibiting the synthesis of β-tubulin, a protein that is essential for the formation of microtubules in the parasite's cells. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting the synthesis of β-tubulin, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole disrupts the microtubule structure, leading to the death of the parasite.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to have a low toxicity profile in animals and humans. It is rapidly absorbed and metabolized in the liver, and the metabolites are excreted in the urine and feces. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to have no significant effects on the liver and kidney function, blood chemistry, or hematological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has several advantages for use in laboratory experiments. It has a broad spectrum of activity against parasitic infections, making it useful for studying different types of parasites. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole is also relatively safe and well-tolerated in animals, making it suitable for use in toxicity studies. However, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has some limitations for lab experiments. It is not effective against all types of parasites, and some strains of parasites may develop resistance to the drug over time.
Direcciones Futuras
There are several future directions for the use of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole in scientific research. One area of interest is the development of new formulations of the drug that can be used in humans. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to be effective against several types of parasitic infections in humans, including liver flukes and schistosomiasis. Another area of interest is the study of the mechanism of action of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole and its effects on the parasite's cells. This could lead to the development of new drugs that target the same pathway. Finally, the use of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole in combination with other drugs could lead to more effective treatments for parasitic infections.
Métodos De Síntesis
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole is synthesized by reacting 4-chloro-3-nitrobenzoic acid with 2-hydroxy-1-naphthaldehyde in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to form the final compound, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been extensively used in scientific research for its antiparasitic properties. It has been found to be effective against a wide range of parasites, including Fasciola hepatica, a liver fluke that infects livestock and humans. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has also been used in the treatment of other parasitic infections, such as schistosomiasis and echinococcosis.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-18(24)22-20(14-7-10-15(21)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)23/h3-12,20,23H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCDQWIDPPQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)

